An efficient tandem elimination–cyclization–desulfitative arylation of 2-(gem-dibromovinyl)phenols(thiophenols) with sodium arylsulfinates†

Organic & Biomolecular Chemistry Pub Date: 2012-11-22 DOI: 10.1039/C2OB27232F

Abstract

An efficient tandem elimination–cyclization–desulfitative arylation of 2-(gem-dibromovinyl)phenols(thiophenols) with sodium arylsulfinates has been developed. In the presence of TBAF–PdCl2–Cu(OAc)2–NEt3, the reactions generated 2-arylbenzofurans(thiophenes) with good yields in one-pot under ligand-free conditions.

Graphical abstract: An efficient tandem elimination–cyclization–desulfitative arylation of 2-(gem-dibromovinyl)phenols(thiophenols) with sodium arylsulfinates
An efficient tandem elimination–cyclization–desulfitative arylation of 2-(gem-dibromovinyl)phenols(thiophenols) with sodium arylsulfinates†
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